Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a diester derived from 1,4-cyclohexanedicarboxylic acid. It exists as cis and trans isomers, with the trans isomer being more commonly studied [, ]. DMCD serves as a key intermediate in the synthesis of various polymers, particularly polyesters, due to the presence of two ester groups capable of undergoing polymerization reactions [, , ].
Dimethyl 1,4-cyclohexanedicarboxylate is an important organic compound with the molecular formula and a molecular weight of 200.23 g/mol. It is primarily utilized in the synthesis of polyester resins, polyamides, and other polymeric materials due to its unique structural properties as a cycloaliphatic diester. The compound is also known for its excellent hydrolytic stability and chemical resistance, making it suitable for various industrial applications, including coatings and plasticizers .
Dimethyl 1,4-cyclohexanedicarboxylate belongs to the class of diesters and is categorized under organic compounds. Its systematic name follows IUPAC nomenclature, reflecting its structural features as a derivative of cyclohexane with two carboxylate groups attached to the first and fourth carbon atoms.
The primary method for synthesizing dimethyl 1,4-cyclohexanedicarboxylate involves the hydrogenation of dimethyl terephthalate. This process typically occurs in two stages:
Dimethyl 1,4-cyclohexanedicarboxylate features a cyclohexane ring with two ester functional groups located at positions one and four. This structure contributes to its physical properties and reactivity.
Dimethyl 1,4-cyclohexanedicarboxylate can participate in various chemical reactions:
The reaction mechanisms typically involve nucleophilic attack on the carbonyl carbon by alcohols or other nucleophiles, facilitated by appropriate catalysts under controlled conditions.
The mechanism for synthesizing dimethyl 1,4-cyclohexanedicarboxylate through hydrogenation involves several steps:
Relevant data on solubility and boiling point may vary based on specific experimental conditions but generally indicate favorable properties for industrial applications .
Dimethyl 1,4-cyclohexanedicarboxylate is widely used in various scientific and industrial applications:
The industrial production of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) primarily occurs through the catalytic hydrogenation of dimethyl terephthalate (DMT), a process governed by complex reaction kinetics and selectivity constraints. This transformation involves the saturation of the aromatic ring under elevated hydrogen pressure (typically 3-15 MPa) and temperatures ranging from 150-200°C [3] [10]. Nickel-based catalysts, particularly Ni/Al₂O₃ systems, demonstrate exceptional efficiency when reduction temperatures are optimized at approximately 550°C. At this critical temperature, the catalyst achieves a 100% DMT conversion with 91.3% DMCD selectivity, attributable to ideal Ni⁰ particle sizes (∼5-10 nm) that maximize active site availability while minimizing sintering effects [7].
Reaction kinetics studies reveal that hydrogen partial pressure and catalyst dispersion significantly influence hydrogenation rates. Higher pressures accelerate ring saturation but may promote over-hydrogenation byproducts if not moderated. The hydrogenation follows a stepwise pathway where DMT first forms partially saturated intermediates before complete cyclohexane ring formation. Selectivity optimization requires precise control of residence time and hydrogen substrate ratios to prevent ester group reduction, which would yield undesired alcohols [1] [7].
Table 1: Performance of Catalytic Systems in DMT Hydrogenation to DMCD
Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | DMCD Selectivity (%) | Key Observations |
---|---|---|---|---|---|
Ni/Al₂O₃ (550°C reduction) | 150 | 5 | 100 | 91.3 | Optimal Ni⁰ dispersion, minimal sintering |
Pd/Al₂O₃ | 180 | 7-10 | >99 | 85-90 | Ethyl acetate solvent essential for selectivity |
Ru/AC | 200 | 15 | 98 | 82 | Lower activity despite high pressure |
Palladium catalysts exhibit distinctive structure-activity relationships in DMT hydrogenation due to their electronic configuration and support interactions. When supported on γ-alumina (Pd/Al₂O₃), palladium achieves >99% DMT conversion and 85-90% DMCD selectivity under industrially feasible conditions (180°C, 7-10 MPa H₂) [1]. The catalytic efficiency stems from the interplay between Pd nanoparticle size (optimally 2-5 nm), oxidation states (Pd⁰/Pd⁺ ratio), and support acidity. Alumina’s Lewis acid sites polarize the aromatic ring’s π-electrons, facilitating hydrogen attachment to Pd-activated sites [1] [9].
Critical to selectivity is suppressing decarbonylation and ester hydrogenolysis pathways. Catalyst modifications using alkali earth metals (e.g., magnesium) neutralize excessive acidity, reducing byproduct formation. Additionally, spectroscopic analyses confirm that electron-deficient Pd sites (Pdδ⁺) enhance adsorption of the aromatic ester via carbonyl oxygen coordination, directing hydrogenation toward ring saturation rather than ester cleavage. This electronic modulation proves more effective than ruthenium-based systems, which exhibit higher hydrogenolysis tendencies [1] [9].
Solvent selection critically governs reaction efficiency and product purity in DMCD synthesis. Ethyl acetate emerges as the optimal solvent due to its dual functionality: it solubilizes solid DMT at reaction temperatures (>150°C), ensuring homogeneous catalysis, and moderates hydrogenation kinetics by reducing undesirable cracking reactions [1]. Comparative studies show acetic acid and dioxane alternatives lead to ester hydrolysis or resin formation, diminishing yields by 15-20% [2].
Alumina supports contribute beyond mere catalyst anchoring; their surface hydroxyl groups participate in hydrogen spillover, enhancing H₂ dissociation kinetics. When combined with ethyl acetate, alumina forms a synergistic system where solvent molecules adsorb onto weakly acidic sites, preventing strong DMT adsorption that could cause pore blocking. This solvent-support interaction increases catalyst longevity by reducing coke formation, enabling continuous operation cycles exceeding 200 hours [1] [7].
Table 2: Solvent Effects on DMT Hydrogenation Efficiency
Solvent | Reaction Rate (mol/gcat·h) | DMCD Yield (%) | Byproducts Identified | Key Interactions |
---|---|---|---|---|
Ethyl acetate | 0.45 | 89 | <1% Cyclohexane derivatives | Polar aprotic nature prevents hydrolysis |
Acetic acid | 0.32 | 72 | 8% Methanol, 5% Decarboxylated species | Acidic medium promotes ester cleavage |
1,4-Dioxane | 0.29 | 68 | 12% Resinous solids | Ether oxygen facilitates polymerization side reactions |
None (neat) | 0.21 | 65 | 18% Cracked hydrocarbons | Poor heat transfer and localized over-hydrogenation |
DMCD exists as a dynamic mixture of cis and trans isomers, with their ratio determined by reaction thermodynamics and post-synthesis processing. The hydrogenation step initially yields a kinetic cis-dominant product (cis:trans ≈ 70:30) due to steric hindrance during syn-addition of hydrogen across the terephthalate ring [8] [9]. However, under prolonged heating (>150°C) or acidic catalysis, isomerization occurs toward the thermodynamically stable trans configuration, which can reach up to 98% equilibrium concentration [4].
The isomer ratio profoundly impacts downstream polymer properties. Higher trans content elevates poly(1,4-cyclohexylidene cyclohexane-1,4-dicarboxylate) (PCCD) melting points (248°C → 308°C) and glass transition temperatures (60°C → 90°C) [4] [8]. Industrial processes exploit these dynamics through:
Table 3: Influence of DMCD Isomer Ratios on Polymer Characteristics
Isomer Ratio (cis:trans) | PCCD Melting Point (°C) | Glass Transition (°C) | Crystallization Rate | Typical Application |
---|---|---|---|---|
70:30 | 248 | 60 | Slow | Amorphous coatings |
50:50 | 275 | 75 | Moderate | Textile fibers |
30:70 | 292 | 87 | Fast | Engineering thermoplastics |
<5:95 | 308 | 90 | Very fast | High-temperature films and electronics |
Compound Names in Article• Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)• Dimethyl terephthalate (DMT)• 1,4-cyclohexanedimethanol (CHDM)• Poly(1,4-cyclohexylidene cyclohexane-1,4-dicarboxylate) (PCCD)• γ-Alumina (Al₂O₃)• Palladium (Pd)• Nickel (Ni)• Ethyl acetate
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